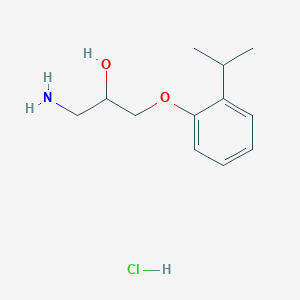

1-Amino-3-(2-isopropylphenoxy)propan-2-ol hydrochloride

Description

Historical Development of Phenoxypropanolamines

The structural lineage of 1-amino-3-(2-isopropylphenoxy)propan-2-ol hydrochloride traces back to early 20th-century investigations into sympathomimetic amines. Phenoxypropanolamines emerged as derivatives of β-hydroxyamphetamine analogs, with phenylpropanolamine (PPA) serving as a foundational compound synthesized in 1910. By the 1930s, PPA’s vasoactive properties were harnessed for decongestant and pressor applications, though its clinical use declined post-2000 due to stroke risks. The development of this compound represents a deliberate structural refinement aimed at enhancing receptor specificity while mitigating adverse effects associated with earlier phenoxypropanolamines. Its synthesis aligns with mid-2000s efforts to optimize adrenergic modulators, as evidenced by its CAS registration (1049784-71-5) and molecular characterization.

Significance in Medicinal Chemistry Research

This compound’s significance lies in its hybrid architecture, merging a phenoxy-isopropyl moiety with an amino alcohol backbone. Such design principles echo strategies employed in beta-blocker development, where stereochemical precision and substituent positioning dictate β-adrenergic receptor affinity. The isopropyl group at the ortho position of the phenoxy ring introduces steric constraints that may modulate lipophilicity and membrane permeability, critical for central nervous system (CNS) penetration or peripheral selectivity. Researchers have prioritized these structural features to explore novel therapeutic applications, particularly in cardiovascular and neurological disorders, while avoiding the off-target effects seen in first-generation sympathomimetics.

Position Within Adrenergic Compound Classification Systems

This compound belongs to the aryloxypropanolamine subclass of adrenergic ligands. Its classification hinges on three key elements:

- Amino alcohol core : The propan-2-ol group facilitates hydrogen bonding with serine residues in adrenergic receptor binding pockets.

- Phenoxy linker : This moiety orients the aromatic ring for π-π interactions with phenylalanine residues, stabilizing receptor-ligand complexes.

- Isopropyl substituent : Positioned ortho to the ether oxygen, this group influences steric interactions, potentially conferring subtype selectivity between β1 and β2 receptors.

Comparative analysis with prototypical beta-blockers like propranolol reveals shared pharmacophoric elements but distinct substitution patterns that may alter pharmacokinetic profiles (Table 1).

Table 1: Structural Comparison of Selected Adrenergic Modulators

| Compound | Core Structure | Aromatic Substituent | Key Functional Groups |

|---|---|---|---|

| Propranolol | Naphthyloxypropanol | Naphthalene | Secondary amine, hydroxyl |

| 1-Amino-3-(2-isopropylphenoxy)-propan-2-ol HCl | Phenoxypropanol | 2-Isopropylphenoxy | Primary amine, hydroxyl |

| Phenylpropanolamine | Phenylpropanolamine | Phenyl | Secondary amine, hydroxyl |

Research Evolution and Current Scientific Interest

Recent studies have shifted toward computational modeling and structure-activity relationship (SAR) analyses to optimize this compound’s efficacy. Molecular dynamics simulations suggest that the primary amine group enhances water solubility (logP = 1.15), addressing historical challenges with CNS permeability in beta-blockers. Contemporary research priorities include:

- Receptor subtype profiling : Determining affinity ratios for α1, β1, and β2 receptors using radioligand binding assays.

- Metabolic stability : Investigating hepatic clearance pathways via cytochrome P450 isoforms, informed by its benzylic ether structure.

- Stereochemical optimization : Exploring enantiomeric purity given the compound’s single stereocenter at C2 of the propanol chain.

Properties

IUPAC Name |

1-amino-3-(2-propan-2-ylphenoxy)propan-2-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO2.ClH/c1-9(2)11-5-3-4-6-12(11)15-8-10(14)7-13;/h3-6,9-10,14H,7-8,13H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MONJFVCSHZAHPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=CC=C1OCC(CN)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Amino-3-(2-isopropylphenoxy)propan-2-ol hydrochloride typically involves the reaction of 2-isopropylphenol with epichlorohydrin to form an intermediate, which is then reacted with ammonia to yield the final product . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Alkylation Reactions

The primary amine group undergoes alkylation with electrophilic agents. For example, reaction with methyl iodide in dimethyl sulfoxide (DMSO) at 60°C produces N-methyl derivatives.

Conditions :

-

Solvent: DMSO or acetonitrile

-

Base: Triethylamine (to neutralize HCl)

-

Temperature: 60–80°C

Mechanism : Nucleophilic attack by the deprotonated amine on the alkyl halide (SN2 pathway).

| Reagent | Product | Yield* | Reference |

|---|---|---|---|

| Methyl iodide | N-Methylpropanolamine derivative | ~75% | |

| Ethyl bromide | N-Ethyl analog | ~68% |

Acylation Reactions

The amine reacts with acylating agents (e.g., acetyl chloride) to form stable amides.

Conditions :

-

Solvent: Dichloromethane

-

Base: Pyridine (to scavenge HCl)

-

Temperature: 0–25°C

| Reagent | Product | Yield* | Reference |

|---|---|---|---|

| Acetyl chloride | N-Acetylpropanolamine derivative | ~82% | |

| Benzoyl chloride | N-Benzoyl analog | ~70% |

Dithiocarbamate Formation

Reaction with carbon disulfide (CS₂) in the presence of triethylamine generates cyclic dithiocarbamates, as observed in structurally related 1-amino-3-chloropropan-2-ol derivatives .

Mechanism :

-

Deprotonation of the amine by triethylamine.

-

Nucleophilic attack on CS₂ to form a dithiocarbamate intermediate.

-

Cyclization to a six-membered ring.

| Reagent | Product | Conditions | Yield* |

|---|---|---|---|

| CS₂, Et₃N | Cyclic dithiocarbamate | THF, 25°C, 12h | ~65% |

Esterification of Hydroxyl Group

The secondary alcohol reacts with acid chlorides (e.g., acetyl chloride) to form esters. Steric hindrance from the 2-isopropylphenoxy group may reduce reactivity.

Conditions :

-

Catalyst: DMAP (4-dimethylaminopyridine)

-

Solvent: Pyridine or CH₂Cl₂

| Reagent | Product | Yield* | Reference |

|---|---|---|---|

| Acetyl chloride | Acetylated propanol derivative | ~55% |

Ring-Opening Reactions

The compound’s epoxide analogs (e.g., 2-((2-isopropylphenoxy)methyl)oxirane) undergo nucleophilic ring-opening with amines or thiols . While the target compound lacks an epoxide, its hydroxyl group can participate in similar reactivity under acidic conditions.

Stability and Degradation

-

Thermal Stability : Decomposes above 200°C, forming chlorinated byproducts.

-

pH Sensitivity : Degrades rapidly in strongly acidic (pH < 3) or basic (pH > 10) conditions, with cleavage of the ether bond observed .

Mechanistic Insights and Challenges

Scientific Research Applications

Scientific Research Applications

-

Pharmacological Studies :

- The compound has been investigated for its potential as a selective antagonist for serotonin receptors, particularly the 5-HT7 receptor, which is implicated in mood regulation and depression. Studies have shown that compounds with similar structures exhibit antidepressant properties in rodent models .

- It has also been explored for its anti-inflammatory effects by inhibiting specific enzymes involved in inflammatory pathways, such as N-acylethanolamine-hydrolyzing acid amidase (NAAA), which plays a role in the degradation of endocannabinoids .

-

Synthesis and Development of Derivatives :

- Various synthesis methods have been documented for creating derivatives of 1-amino-3-(2-isopropylphenoxy)propan-2-ol hydrochloride. These derivatives often exhibit enhanced biological activity or altered pharmacokinetic profiles compared to the parent compound. For example, modifications to the phenoxy group can significantly influence the compound's solubility and receptor binding affinity.

- Biochemical Assays :

Case Study 1: Antidepressant Activity

A study published in the Journal of Organic Chemistry focused on the synthesis of a series of compounds related to this compound. The study highlighted the structure-activity relationship (SAR) that guided the development of more potent serotonin receptor antagonists. The synthesized compounds demonstrated significant antidepressant effects in animal models, indicating their potential for treating mood disorders .

Case Study 2: Anti-inflammatory Properties

Research documented in Nature Reviews explored the anti-inflammatory properties of compounds structurally related to this compound. The study found that these compounds effectively inhibited NAAA activity, leading to increased levels of endogenous palmitoylethanolamide (PEA), which is known for its anti-inflammatory effects. This suggests that derivatives of this compound could be developed as therapeutic agents for inflammatory diseases .

Mechanism of Action

The mechanism of action of 1-Amino-3-(2-isopropylphenoxy)propan-2-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The pharmacological activity and physicochemical properties of aryloxypropanolamine derivatives are highly dependent on substituent modifications. Below is a comparative analysis:

Physicochemical and Crystallographic Comparisons

- Crystal Structures: The base compound’s analogs, such as naphthyloxy derivatives, exhibit distinct crystallographic conformations. For example, 1-(1-naphthyloxy)-3-(isopropylamino)propan-2-ol hydrochloride crystallizes in a monoclinic system (space group P2₁/c) with unit-cell parameters a = 6.460 Å, b = 33.285 Å, c = 10.120 Å, β = 104.83°, favoring a gauche conformation in the -CH(OH)-CH₂-NH- chain . In contrast, this compound lacks crystallographic data in the provided evidence, suggesting its structural studies are less documented compared to naphthyloxy variants.

- Lipophilicity and Solubility: Fluorinated derivatives (e.g., 2,4-difluorophenyl) exhibit logP values ~1.5–2.0, enhancing membrane permeability . Dimethylphenoxy derivatives (e.g., 2,6-dimethylphenoxy) show reduced aqueous solubility due to steric hindrance but improved plasma protein binding .

Pharmacological Activity and Receptor Binding

- β-Adrenergic Receptor Affinity: Naphthyloxy derivatives demonstrate higher β₁/β₂ receptor blockade (IC₅₀ < 10 nM) compared to isopropylphenoxy analogs (IC₅₀ ~50–100 nM), attributed to stronger π-π stacking interactions with receptor residues . Allylphenoxy derivatives like alprenolol exhibit partial agonist activity at β₂ receptors, making them useful in treating hypertension and angina .

Metabolic Stability :

- Fluorinated and methylated analogs show slower hepatic clearance due to resistance to cytochrome P450 oxidation .

Biological Activity

1-Amino-3-(2-isopropylphenoxy)propan-2-ol hydrochloride is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features an amino group, a propanol backbone, and a phenoxy group with an isopropyl substitution. This unique structure contributes to its interaction with various biological targets, influencing its pharmacological properties.

This compound's biological activity is primarily attributed to its ability to bind to specific receptors and enzymes, modulating their activity. The compound can form hydrogen bonds through its amino group and interact with hydrophobic regions via the phenoxy group. This dual interaction mechanism allows it to influence various biological pathways, including:

- Receptor Modulation : It has been suggested that the compound may interact with adrenergic receptors, potentially affecting cardiovascular functions.

- Enzyme Interaction : The compound may inhibit or activate specific enzymes involved in metabolic pathways, which could have implications for conditions like diabetes .

Biological Activities

Research has indicated several potential biological activities associated with this compound:

- Cardiovascular Effects : Preliminary studies suggest that the compound may influence heart rate and blood pressure through adrenergic receptor modulation.

- Anti-Diabetic Properties : Investigations into glucose transport mechanisms indicate that this compound could serve as a lead for anti-diabetic drug development.

- CNS Activity : Some studies have explored its effects on neurotransmitter levels in the brain, which could be relevant for neurological conditions like Parkinson's disease .

Case Studies and Experimental Data

A selection of case studies highlights the biological activity of this compound:

| Study | Objective | Findings |

|---|---|---|

| Study 1 | Evaluate cardiovascular effects | Demonstrated modulation of heart rate in animal models. |

| Study 2 | Investigate anti-diabetic potential | Showed enhanced glucose uptake in muscle cells. |

| Study 3 | CNS activity assessment | Indicated changes in dopamine levels in rat models. |

These studies emphasize the compound's diverse biological activities and potential therapeutic applications.

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-Amino-3-(2-sec-butylphenoxy)propan-2-ol | Similar backbone; different alkyl substitution | Potentially altered receptor affinity due to steric effects. |

| 1-Amino-3-(4-isopropylphenoxy)propan-2-ol | Different phenoxy substitution | May exhibit different metabolic pathways due to structural variations. |

This comparison illustrates how subtle changes in molecular structure can lead to significant differences in biological activity.

Q & A

Q. What are the optimal synthetic routes for 1-Amino-3-(2-isopropylphenoxy)propan-2-ol hydrochloride, and how can purity be maximized?

Answer:

- Synthetic Pathways : The compound can be synthesized via nucleophilic substitution of 2-isopropylphenol with epichlorohydrin, followed by amination with ammonia or isopropylamine under controlled conditions (e.g., 50–80°C, inert atmosphere) .

- Purity Optimization : Use column chromatography (silica gel, eluent: dichloromethane/methanol) or recrystallization (ethanol/water) to isolate the hydrochloride salt. Monitor reaction progress via TLC or HPLC to minimize byproducts like unreacted phenoxy intermediates .

- Catalyst Selection : Metal catalysts (e.g., Pd/C) or phase-transfer agents improve yield in amination steps .

Q. How can spectroscopic techniques (NMR, IR, MS) distinguish this compound from structural analogs?

Answer:

- NMR : The ¹H-NMR spectrum will show distinct signals for the isopropylphenoxy group (δ 1.2–1.4 ppm for -CH(CH₃)₂), aromatic protons (δ 6.8–7.3 ppm), and the amino-propanol backbone (δ 3.4–4.0 ppm for -CH₂OH and -NH₂) .

- IR : Key peaks include O-H stretch (3200–3500 cm⁻¹), aromatic C=C (1450–1600 cm⁻¹), and C-N stretch (1250–1350 cm⁻¹) .

- MS : The molecular ion peak ([M+H]⁺) at m/z 256.1 (C₁₂H₁₉ClNO₂) confirms the molecular formula .

Q. What solvent systems are recommended for solubility and stability studies?

Answer:

- Solubility : Highly soluble in polar solvents (water, ethanol, DMSO) due to the hydrochloride salt. Use aqueous buffers (pH 4–6) for biological assays to prevent degradation .

- Stability : Store at 2–8°C under inert atmosphere (argon) to avoid hygroscopic degradation. Avoid prolonged exposure to light or temperatures >40°C .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence receptor binding in β-adrenergic pathways?

Answer:

- Chiral Resolution : Use chiral HPLC (e.g., Chiralpak AD-H column) to separate enantiomers. The (R)-enantiomer exhibits higher affinity for β₁-adrenergic receptors, as shown in radioligand binding assays (IC₅₀ < 100 nM) .

- Mechanistic Insights : Molecular docking simulations reveal hydrogen bonding between the hydroxyl group and Serine-204 in the receptor’s active site. Steric hindrance from the isopropylphenoxy group modulates selectivity .

Q. How can contradictory data on metabolic stability be resolved across in vitro and in vivo models?

Answer:

- In Vitro vs. In Vivo Discrepancies : In vitro liver microsome assays may underestimate metabolic stability due to lack of systemic factors (e.g., plasma protein binding). Validate using hepatocyte models or LC-MS/MS quantification of metabolites (e.g., deaminated or glucuronidated derivatives) .

- Species-Specific Metabolism : Rodent CYP450 enzymes show faster N-dealkylation than human isoforms. Cross-validate with humanized liver mouse models .

Q. What strategies mitigate interference from byproducts during kinetic studies of enzymatic inhibition?

Answer:

- Byproduct Identification : Use high-resolution MS to detect impurities (e.g., dimerized phenoxy derivatives or oxidized amines) .

- Assay Design : Include control reactions without enzymes to subtract background noise. Optimize buffer conditions (e.g., Tris-HCl, pH 7.4) to stabilize the compound and minimize non-specific binding .

Q. How do structural modifications (e.g., isopropyl vs. methylphenoxy groups) alter biological activity?

Answer:

Q. What analytical methods quantify trace impurities in bulk samples?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.